6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a fluorinated derivative of hexahydrochromenone. This compound is of interest due to its unique structural features and potential applications in various fields of scientific research. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, making it a valuable subject for study.
Preparation Methods
The synthesis of 6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the fluorination of a precursor compoundThe reaction conditions often include the use of an organonitrile solvent and controlled temperature settings . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of different substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in biological studies, especially in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can involve pathways related to signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one can be compared with other similar compounds such as:
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: This compound lacks the fluorine atom, which can result in different chemical and physical properties.
Dihydroedulan IIA: Another structurally similar compound but with variations in the substituents, leading to different reactivity and applications.
The uniqueness of this compound lies in its fluorinated nature, which imparts distinct characteristics that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
6-fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
VTPMHNHITWAQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1F)C(=O)C=CO2 |
Origin of Product |
United States |
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